Product packaging for 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-(Cat. No.:CAS No. 69921-20-6)

1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-

Cat. No.: B13777661
CAS No.: 69921-20-6
M. Wt: 206.28 g/mol
InChI Key: GAGMMTUVMITPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 1,3-Dioxane (B1201747) Frameworks in Contemporary Organic Chemistry Research

The 1,3-dioxane ring system is a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. This structural motif is of considerable importance in modern organic chemistry. thieme-connect.de One of its most common applications is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.dewikipedia.org The formation of the 1,3-dioxane is a reversible process, typically catalyzed by acid, which allows for the protection of these functional groups from a variety of reaction conditions. wikipedia.org 1,3-Dioxanes are generally stable in basic, reductive, and oxidative environments, making them robust protecting groups. thieme-connect.de

Furthermore, the 1,3-dioxane framework is not merely a synthetic tool but is also found in a number of natural products, highlighting its biological relevance. thieme-connect.de The stereochemistry of the 1,3-dioxane ring has been a subject of intense study. Like cyclohexane (B81311), it preferentially adopts a chair conformation to minimize steric strain. The presence of the two oxygen atoms, however, influences bond lengths and angles, leading to distinct conformational preferences for substituents on the ring. thieme-connect.de

Overview of Academic Research Trajectories for Substituted 1,3-Dioxanes

Research into substituted 1,3-dioxanes has followed several key trajectories. A primary area of focus has been their synthesis, with methods such as the Prins reaction and acid-catalyzed condensation of carbonyl compounds with 1,3-diols being well-established. wikipedia.orgthieme-connect.com The stereochemical outcome of these reactions is of great interest, as the orientation of substituents on the dioxane ring can significantly impact the molecule's properties and reactivity.

Conformational analysis of substituted 1,3-dioxanes has been extensively investigated using techniques like NMR spectroscopy. These studies have provided valuable insights into the energetic preferences for axial versus equatorial positioning of different substituent groups. researchgate.net The conformational behavior is crucial for understanding the reactivity and biological activity of these molecules. Additionally, substituted 1,3-dioxanes serve as important intermediates in the synthesis of complex molecules and have been explored for their potential biological activities, including as antibacterial and antifungal agents. nih.gov

Specific Academic Relevance of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-

Below is a table summarizing the basic properties of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-.

PropertyValue
CAS Number 69921-20-6
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Boiling Point 274.8 °C at 760 mmHg
Density 0.984 g/cm³
InChIKey GAGMMTUVMITPBL-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B13777661 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- CAS No. 69921-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69921-20-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,2,5-trimethyl-5-phenyl-1,3-dioxane

InChI

InChI=1S/C13H18O2/c1-12(2)14-9-13(3,10-15-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

GAGMMTUVMITPBL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 1,3 Dioxane, 2,2,5 Trimethyl 5 Phenyl

Direct Cyclization Approaches

Direct cyclization remains the most straightforward and widely employed strategy for the synthesis of 1,3-dioxanes. This approach involves the condensation of a 1,3-diol with a carbonyl compound, in this case, the reaction between 2-methyl-2-phenyl-1,3-propanediol and acetone (B3395972) to form the target 2,2,5-trimethyl-5-phenyl-1,3-dioxane.

The formation of the 1,3-dioxane (B1201747) ring from 2-methyl-2-phenyl-1,3-propanediol and acetone is a classic example of ketalization, a subset of acetalization reactions. This equilibrium process is almost invariably catalyzed by an acid. organic-chemistry.org The mechanism commences with the protonation of the carbonyl oxygen of acetone by an acid catalyst, which significantly enhances its electrophilicity. Subsequently, one of the hydroxyl groups of the diol acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a stabilized oxocarbenium ion. The final step involves the intramolecular attack of the second hydroxyl group on the carbocation, followed by deprotonation to yield the stable 1,3-dioxane ring and regenerate the acid catalyst. researchgate.net

The reaction is reversible, and to drive the equilibrium toward the formation of the 1,3-dioxane product, it is crucial to remove the water generated during the reaction. organic-chemistry.org This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is conducted in solvents like toluene (B28343) or benzene (B151609). organic-chemistry.org Alternatively, dehydrating agents such as anhydrous copper(II) sulfate (B86663) or molecular sieves can be employed. organic-chemistry.orgthieme-connect.de

The key precursors for the synthesis of 2,2,5-trimethyl-5-phenyl-1,3-dioxane are 2-methyl-2-phenyl-1,3-propanediol and acetone. The reactivity of these precursors is central to the efficiency of the cyclization.

2-Methyl-2-phenyl-1,3-propanediol: This substituted 1,3-diol possesses two primary hydroxyl groups, which are sterically accessible for nucleophilic attack. The presence of a quaternary carbon at the C2 position, bearing both a methyl and a phenyl group, introduces some steric hindrance that can influence the rate of the reaction. However, the primary nature of the hydroxyl groups ensures they are sufficiently reactive for ketalization. The synthesis of this diol itself can be achieved through methods such as the reduction of diethyl 2-methyl-2-phenylmalonate or via a two-step process from 2-phenylpropanal (B145474) involving formylation followed by reduction. ijapbc.com

Acetone: As a simple, symmetric ketone, acetone is a highly reactive electrophile once protonated. Its symmetry simplifies the reaction, as there are no issues of regioselectivity concerning which carbonyl face is attacked or which hydroxyl group attacks first. The use of acetone directly leads to the 2,2-dimethyl substitution on the resulting dioxane ring.

Since a symmetrical ketone (acetone) is used with a diol that has two equivalent primary hydroxyl groups, the primary selectivity concern is chemoselectivity—favoring the desired intramolecular cyclization over potential intermolecular side reactions, such as ether formation or polymerization. This is generally controlled by using appropriate reaction concentrations and conditions that favor the formation of the six-membered ring.

Catalytic Systems:

Brønsted Acids: Protic acids are the most common catalysts. Strong mineral acids like sulfuric acid (H₂SO₄) are effective but can sometimes lead to side reactions. wikipedia.org Organic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH), are often preferred as they are solid, easier to handle, and typically lead to cleaner reactions. thieme-connect.de

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) researchgate.net, zirconium tetrachloride (ZrCl₄), and various metal triflates can also effectively catalyze ketalization. organic-chemistry.org They activate the carbonyl group by coordinating to its oxygen atom.

Solid Acid Catalysts: Heterogeneous catalysts like acidic resins (e.g., Amberlyst-15), zeolites, or phosphotungstic acid offer the advantage of easy removal from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling. researchgate.netosti.govresearchgate.net

Reaction Conditions: The optimization of reaction conditions is crucial for maximizing the yield. Key parameters include temperature, solvent, and method of water removal. Solvents that form an azeotrope with water, such as toluene or benzene, are ideal for driving the reaction forward using a Dean-Stark trap. The reaction temperature is typically elevated to the boiling point of the solvent to facilitate azeotropic removal of water.

The following table summarizes typical catalytic systems and conditions used for 1,3-dioxane formation.

Catalyst TypeSpecific Catalyst ExampleTypical SolventTemperatureWater Removal
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)TolueneRefluxDean-Stark
Lewis AcidBoron trifluoride etherate (BF₃·OEt₂)DichloromethaneRoom Temp. - RefluxMolecular Sieves
Solid AcidAmberlyst-15Acetone (reagent & solvent)RefluxNot always required
Metal SaltZirconium tetrachloride (ZrCl₄)DichloromethaneRoom Temp.Not always required

Multicomponent and Cascade Reaction Strategies for Dioxane Assembly

While direct cyclization is the standard approach, multicomponent reactions (MCRs) and cascade sequences represent more advanced and atom-economical strategies for assembling complex molecules like substituted 1,3-dioxanes from simpler starting materials in a single pot.

A well-known reaction that can lead to 1,3-dioxanes is the Prins reaction . wikipedia.org This reaction typically involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org Under specific conditions, such as an excess of the carbonyl compound and lower temperatures, the carbocation intermediate formed after the initial addition can be trapped by a second molecule of the carbonyl compound, leading to the formation of a 1,3-dioxane. wikipedia.orgorganic-chemistry.org For the target molecule, a hypothetical Prins-type strategy could involve the reaction of α-methylstyrene with an excess of acetone under strong acid catalysis, although controlling the various reaction pathways to favor the desired product would be a significant challenge.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can also be envisioned. For instance, a Prins-pinacol cascade involves a Prins reaction followed by a pinacol (B44631) rearrangement. wikipedia.org While not directly applicable to the synthesis of the target compound in its classic form, such strategies highlight the potential for designing innovative routes to complex dioxane structures. The development of stereoselective multicomponent reactions, often employing organocatalysis or transition metal catalysis, is an active area of research that could provide future pathways to chiral derivatives of 2,2,5-trimethyl-5-phenyl-1,3-dioxane. nih.gov

Functional Group Transformations on the 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- Scaffold

Once the 2,2,5-trimethyl-5-phenyl-1,3-dioxane scaffold is constructed, it can serve as a substrate for further chemical modification. The 1,3-dioxane ring itself is generally stable to basic, oxidative, and reductive conditions, making it an excellent protecting group for the parent diol. thieme-connect.de However, it is sensitive to acid, which will hydrolyze the ketal back to the diol and ketone. organic-chemistry.org The primary sites for functional group transformations are the phenyl ring and, to a lesser extent, the methyl groups.

The phenyl group is the most amenable to derivatization via electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The existing alkyl substituent on the benzene ring is an ortho-, para-director. However, due to the steric bulk of the dioxane scaffold attached to the same carbon, electrophilic attack is most likely to occur at the para position, and to a lesser extent, the ortho positions.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring, likely at the para position. youtube.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would yield the corresponding halogenated derivative. youtube.com

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This is a reliable way to add a new carbon-carbon bond to the aromatic ring. libretexts.org

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (-SO₃H). youtube.com

These transformations allow for the synthesis of a library of derivatives from the parent 1,3-dioxane, which can be used to tune the molecule's physical or biological properties. The table below outlines potential derivatization reactions on the aryl moiety.

Reaction TypeReagentsPotential Product (Major Isomer)
NitrationHNO₃, H₂SO₄2,2,5-trimethyl-5-(4-nitrophenyl)-1,3-dioxane
BrominationBr₂, FeBr₃5-(4-bromophenyl)-2,2,5-trimethyl-1,3-dioxane
AcylationCH₃COCl, AlCl₃5-(4-acetylphenyl)-2,2,5-trimethyl-1,3-dioxane
SulfonationFuming H₂SO₄4-(2,2,5-trimethyl-1,3-dioxan-5-yl)benzenesulfonic acid

Derivatization of the alkyl (methyl) groups would require more harsh, radical-based conditions and would likely be less selective and therefore less synthetically useful.

Stereocontrol Considerations in Subsequent Functionalizations

The 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- molecule possesses a single quaternary stereocenter at the C5 position. The synthesis via ketalization of 2-methyl-2-phenyl-1,3-propanediol with acetone will result in a racemic mixture of the (R)- and (S)-enantiomers if the starting diol is racemic. To obtain an enantiomerically pure product, an asymmetric synthesis of the diol precursor would be required.

The stereochemistry at C5 has significant implications for any subsequent functionalization reactions. The 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.de In this conformation, the substituents at C5 (one methyl group and one phenyl group) will occupy fixed axial and equatorial positions. This fixed three-dimensional arrangement creates a distinct steric environment on either face of the molecule.

Any chemical modification, for instance, on the phenyl ring (e.g., electrophilic aromatic substitution), would be influenced by this steric hindrance. Reagents would preferentially approach the phenyl ring from the less hindered face, potentially leading to diastereoselectivity in the products. The rigid chair conformation of the dioxane ring acts as a chiral auxiliary, directing the stereochemical outcome of reactions at remote sites.

Table 2: Hypothetical Stereocontrol in Functionalization of (S)-2,2,5-trimethyl-5-phenyl-1,3-dioxane

Reaction TypeReagent ApproachExpected Outcome
Electrophilic Aromatic Substitution (e.g., Nitration)Approach to the phenyl ringPotential for ortho/meta/para isomers with diastereomeric excess due to hindered rotation and directed approach.
Benzylic Functionalization (if activated)Radical or anionic intermediate formationThe stereocenter at C5 would stabilize one face of the intermediate, leading to a preferred diastereomer upon quenching.
Directed Ortho-metalationDirected by a group on the phenyl ringThe C5 stereocenter would influence the conformation of the metallated intermediate, leading to diastereoselective trapping with an electrophile.

The study of such stereocontrol is crucial for the synthesis of complex molecules where precise three-dimensional arrangement of atoms is required, particularly in the fields of medicinal chemistry and materials science.

Green Chemistry Principles in the Synthesis of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-

Applying the principles of green chemistry to the synthesis of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- can significantly reduce its environmental impact. organic-chemistry.org The focus lies on using safer solvents, employing catalytic rather than stoichiometric reagents, improving energy efficiency, and preventing waste.

Catalysis: A key green improvement is the replacement of corrosive and hazardous homogeneous acid catalysts like sulfuric acid with reusable solid acid catalysts. Materials such as zeolites, acid-functionalized mesoporous silica (B1680970) (e.g., Al-SBA-15), and clays (B1170129) have demonstrated high efficacy in acetalization reactions. researchgate.net These catalysts are easily separated from the reaction mixture by filtration, can be regenerated, and reused, thus minimizing waste and simplifying product purification. researchgate.netymerdigital.com

Solvents and Reaction Conditions: The ideal green synthesis aims for solvent-free conditions. Several protocols for acetalization have been developed that operate without a solvent, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net When a solvent is necessary, replacing hazardous options like toluene with greener alternatives such as cyclopentyl methyl ether or ionic liquids is a viable strategy. researchgate.net Solvent- and metal-free Prins cyclizations have also been reported, further highlighting the potential for greener synthetic routes. rsc.orgresearchgate.net

Atom Economy: The ketalization reaction is inherently atom-economical. The primary reactants, 2-methyl-2-phenyl-1,3-propanediol and acetone, are incorporated almost entirely into the final product, with water being the only byproduct. This aligns well with the green chemistry principle of maximizing atom economy.

Energy Efficiency: Traditional methods often require prolonged heating at reflux temperatures. The use of highly active catalysts can enable the reaction to proceed at lower temperatures, thus saving energy. acs.org Microwave-assisted synthesis is another energy-efficient alternative that can dramatically reduce reaction times from hours to minutes.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Ketal Synthesis

ParameterTraditional MethodGreen Alternative
Catalyst Homogeneous mineral acid (e.g., H₂SO₄)Heterogeneous solid acid (e.g., Al-SBA-15, zeolites) researchgate.net
Solvent Toluene, Benzene (for azeotropic removal of water)Solvent-free conditions or green solvents (e.g., water, ionic liquids) organic-chemistry.orgresearchgate.netrsc.org
Energy Conventional heating (reflux) for several hoursMicrowave irradiation, lower reaction temperatures acs.org
Work-up Aqueous work-up, neutralization, extractionSimple filtration to recover catalyst researchgate.net
Waste Acidic waste, solvent wasteMinimal waste, recyclable catalyst

By integrating these green chemistry principles, the synthesis of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- can be transformed into a more sustainable and environmentally benign process.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1,3 Dioxane, 2,2,5 Trimethyl 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Connectivity Assignments

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 1,3-Dioxane (B1201747), 2,2,5-trimethyl-5-phenyl- in solution. It provides critical insights into the molecular framework, the chemical environment of individual atoms, and the spatial relationships between them.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Integrity and Chemical Shift Analysis

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for verifying the structural integrity and identifying the distinct chemical environments within the molecule.

The ¹H NMR spectrum is anticipated to display characteristic signals corresponding to the phenyl, methyl, and dioxane ring protons. The phenyl protons would appear as a multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The three methyl groups are chemically non-equivalent and would present as three distinct singlets. The two methyl groups at the C2 position are diastereotopic and may show slightly different chemical shifts, expected in the δ 1.2-1.5 ppm range. The methyl group at C5 would also appear as a singlet, likely in a similar region. The four methylene (B1212753) protons of the dioxane ring (at C4 and C6) are diastereotopic due to the chiral center at C5 and the chair conformation of the ring. They are expected to appear as four distinct signals, likely complex multiplets or doublets of doublets, in the δ 3.5-4.5 ppm range, reflecting geminal and vicinal couplings.

The proton-decoupled ¹³C NMR spectrum would confirm the presence of all 13 carbon atoms in unique environments. The phenyl group would show four signals: one for the ipso-carbon attached to the dioxane ring (C-ipso), two for the ortho- and meta-carbons, and one for the para-carbon. The quaternary C5 carbon, bonded to a phenyl and a methyl group, would exhibit a characteristic shift. The acetal (B89532) carbon, C2, bearing two methyl groups, is expected to resonate significantly downfield (δ ~95-105 ppm). The methylene carbons, C4 and C6, would appear in the δ 60-70 ppm range, while the three methyl carbons would be found in the upfield region (δ 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-98 - 102
C4/C6 (CH₂)3.5 - 4.5 (m)65 - 70
C5-40 - 45
2-CH₃ (gem-dimethyl)1.2 - 1.5 (s)22 - 28
5-CH₃1.1 - 1.4 (s)18 - 25
Phenyl (C-ipso)-140 - 145
Phenyl (C-ortho/meta/para)7.2 - 7.5 (m)125 - 130

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and mapping out the molecular structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the geminal and vicinal protons of the C4 and C6 methylene groups, helping to delineate the spin systems within the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom. This would definitively link the ¹H assignments of the C4/C6 methylene protons and the phenyl protons to their corresponding ¹³C signals, confirming their identities.

Protons of all three methyl groups to the quaternary carbons C2 and C5.

Protons of the C4/C6 methylenes to the C2 and C5 carbons.

Phenyl protons to the quaternary C5 carbon, confirming the attachment point of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is vital for determining the molecule's preferred conformation. For 1,3-dioxanes, which favor a chair conformation, NOESY can establish the orientation of the substituents. nih.gov It is expected that the sterically demanding phenyl group at C5 occupies the more stable equatorial position. NOE correlations between the axial C5-methyl group and the axial protons at C4 and C6 would strongly support this conformational preference.

Dynamic NMR Studies for Ring Inversion Dynamics and Exchange Processes

The 1,3-dioxane ring is not static and undergoes a dynamic chair-to-chair ring inversion process. thieme-connect.de Dynamic NMR studies, conducted at variable temperatures, can be used to probe the kinetics of this conformational exchange.

At room temperature, the rate of ring inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the C4 and C6 positions. Upon cooling, the rate of this inversion slows down. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough to allow for the observation of separate, distinct signals for the axial and equatorial protons. By analyzing the changes in the line shape of these signals as a function of temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring-flipping process can be calculated. This provides quantitative data on the conformational flexibility of the ring system. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. These methods are excellent for identifying functional groups and can also be sensitive to conformational isomers.

The FT-IR and Raman spectra of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- would display several characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C=C Stretching: Aromatic C=C stretching bands, characteristic of the phenyl ring, would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the symmetric and asymmetric C-O-C stretching of the acetal group in the dioxane ring are a key feature, typically found in the 1000-1200 cm⁻¹ region. researchgate.net

Fingerprint Region: The region below 1400 cm⁻¹ would contain a complex series of bands arising from various bending, rocking, and skeletal vibrations, which constitute a unique fingerprint for the molecule's specific structure and conformation.

Table 2: Predicted Characteristic Vibrational Frequencies for 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-.
Vibrational ModePredicted Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3010 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
CH₂/CH₃ Bending1370 - 1470Medium
Acetal C-O-C Stretch1000 - 1200Strong

Mass Spectrometry (HRMS, MS/MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion. This allows for the unambiguous confirmation of the elemental formula, C₁₃H₁₈O₂, by matching the experimental mass to the calculated theoretical mass with high accuracy (typically within 5 ppm). nih.govncats.io

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides valuable structural information. For 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-, a plausible fragmentation pathway would involve:

Initial cleavage of the dioxane ring, a common pathway for cyclic acetals.

Loss of a neutral molecule of acetone (B3395972) (58 Da) from the C2 position, leading to a significant fragment ion.

Cleavage of the C5-phenyl bond, which could result in the formation of a phenyl cation (C₆H₅⁺, m/z 77) or a larger fragment corresponding to the loss of the phenyl group.

Loss of a methyl group (15 Da) from the molecular ion.

Table 3: Plausible Fragments in the Mass Spectrum of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- (Molecular Weight: 206.28 g/mol).
Fragment Ion (m/z)Proposed Identity
206[M]⁺ (Molecular Ion)
191[M - CH₃]⁺
148[M - C₃H₆O]⁺ (Loss of acetone)
129[M - C₆H₅]⁺ (Loss of phenyl)
77[C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- be obtained, X-ray diffraction analysis would be expected to confirm the conformational details suggested by NMR studies. Based on extensive studies of related 1,3-dioxane systems, the following structural features are anticipated: researchgate.netnih.govresearchgate.net

Ring Conformation: The 1,3-dioxane ring will adopt a chair conformation, which is the most stable arrangement for this six-membered ring system. nih.gov

Substituent Orientation: To minimize steric strain, the bulky phenyl group at the C5 position will occupy an equatorial orientation. Consequently, the methyl group at C5 will be in an axial position. The two methyl groups at C2 are fixed by the gem-disubstitution pattern.

Bond Parameters: The analysis would provide precise measurements of C-C and C-O bond lengths and C-O-C and O-C-O bond angles, which can be compared with values for other 1,3-dioxane derivatives to identify any structural distortions caused by the specific substitution pattern. The data would also reveal details about intermolecular packing and any non-covalent interactions, such as C-H···π interactions, in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-.
ParameterExpected Value
Chemical FormulaC₁₃H₁₈O₂
Formula Weight206.28
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
Ring ConformationChair
C5-Phenyl OrientationEquatorial
C5-Methyl OrientationAxial

Conformational Analysis and Stereoelectronic Effects in 1,3 Dioxane, 2,2,5 Trimethyl 5 Phenyl

Chair Conformation Preferences and Ring Flipping Energetics

The 1,3-dioxane (B1201747) ring, much like cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. In the case of 2,2,5-trimethyl-5-phenyl-1,3-dioxane, two primary chair conformers are possible, differing in the axial or equatorial orientation of the C5 substituents. However, the presence of a gem-dimethyl group at the C2 position and a quaternary carbon at C5 significantly restricts the conformational flexibility of the ring.

The chair conformation is the global minimum on the potential energy surface for 5-substituted 1,3-dioxanes. researchgate.net The process of ring inversion from one chair form to another proceeds through higher-energy twist and boat intermediates. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have elucidated the energy barriers associated with this process. researchgate.net While specific experimental data for 2,2,5-trimethyl-5-phenyl-1,3-dioxane is not available, the energetic parameters for the inversion of 5-phenyl-1,3-dioxane provide a valuable reference.

Table 1: Calculated Energy Parameters for the Inversion of 5-Phenyl-1,3-dioxane (kcal/mol)

Conformer/Transition State Relative Energy (ΔE)
Equatorial Chair (C_eq) 0.0
Axial Chair (C_ax) 1.3
1,4-Twist (1,4-T) 5.9
2,5-Twist (2,5-T) 4.0
Transition State (TS) for C_eq ↔ 2,5-T 9.3
Transition State (TS) for C_ax ↔ 2,5-T -

Data adapted from a quantum-chemical study on 5-phenyl-1,3-dioxanes. researchgate.net

The energy barrier for the chair-to-twist conversion is a critical parameter in understanding the ring's flexibility. For 5-phenyl-1,3-dioxane, this barrier is calculated to be 9.3 kcal/mol. researchgate.net The presence of the additional methyl groups in 2,2,5-trimethyl-5-phenyl-1,3-dioxane is expected to further influence these energetics, likely increasing the barrier to ring flipping due to increased steric hindrance.

Influence of Alkyl and Aryl Substituents on 1,3-Dioxane Ring Dynamics

The substituents on the 1,3-dioxane ring play a crucial role in determining its preferred conformation. The gem-dimethyl group at the C2 position introduces what is known as the Thorpe-Ingold effect, which can influence the ring's geometry by compressing the internal bond angles. wikipedia.orgnih.gov This effect generally favors conformations that relieve steric strain.

At the C5 position, the presence of both a methyl and a phenyl group creates a competition for the more sterically favorable equatorial position. The conformational preference is dictated by the relative A-values of the substituents, which quantify the energetic cost of placing a substituent in the axial position.

Table 2: A-Values for Relevant Substituents in Cyclohexane Systems (kcal/mol)

Substituent A-Value
Methyl (CH₃) 1.7
Phenyl (C₆H₅) ~3.0

A-values are typically measured in cyclohexane and serve as a good approximation for 1,3-dioxane systems.

Based on these A-values, the phenyl group is significantly bulkier than the methyl group. Consequently, the chair conformation where the phenyl group occupies the equatorial position and the methyl group is in the axial position is expected to be the more stable conformer. This arrangement minimizes the unfavorable 1,3-diaxial interactions that would occur if the larger phenyl group were in the axial position. libretexts.orgwikipedia.org

Furthermore, studies on anancomeric (conformationally locked) 5-phenyl-1,3-dioxanes have revealed that the axial phenyl group can participate in a stabilizing, nonclassical C-H···O hydrogen bond with a ring oxygen atom. nih.gov However, in the case of 2,2,5-trimethyl-5-phenyl-1,3-dioxane, the strong steric preference for the equatorial placement of the phenyl group likely overrides this potential stabilizing interaction.

Anomeric and A-Effect Considerations in 1,3-Dioxane Systems

The anomeric effect is a stereoelectronic phenomenon in cyclic systems containing heteroatoms, describing the tendency of an electronegative substituent at an anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the axial C-substituent bond.

In 2,2,5-trimethyl-5-phenyl-1,3-dioxane, the C2 carbon is substituted with two methyl groups, which are not typically involved in the classical anomeric effect. However, the presence of the oxygen atoms at positions 1 and 3 still leads to significant stereoelectronic interactions within the ring.

The "A-effect" refers to the preference of a substituent for the equatorial position due to steric hindrance. As discussed in the previous section, the A-values of the methyl and phenyl groups at C5 are the primary determinants of the conformational equilibrium for this part of the molecule. The much larger A-value of the phenyl group strongly favors its equatorial orientation.

Investigation of Stereoelectronic Interactions within the 1,3-Dioxane Ring System

Beyond the classical anomeric effect, other stereoelectronic interactions are at play within the 1,3-dioxane ring. Computational studies have highlighted the importance of hyperconjugative interactions involving the C-H and C-C bonds of the substituents and the oxygen lone pairs. acs.org

Correlation of Experimental and Computational Conformational Parameters

While specific experimental data for 2,2,5-trimethyl-5-phenyl-1,3-dioxane is scarce, the correlation between experimental techniques, such as NMR spectroscopy, and computational methods provides a powerful approach to conformational analysis. researchgate.net For related 5-substituted 1,3-dioxanes, theoretical vicinal coupling constants derived from quantum-chemical calculations have shown good agreement with experimental values obtained from ¹H NMR. researchgate.net

Table 3: Comparison of Experimental and Calculated Conformational Free Energies (ΔG°) for Substituents at C5 in 1,3-Dioxanes (kcal/mol)

Substituent Experimental ΔG° Calculated ΔG°
Ethyl 0.9 0.82
tert-Butyl 1.1 0.86
Phenyl 1.3 0.90

Data from a study on 5-substituted 1,3-dioxanes, highlighting the correlation between experimental and computational approaches. researchgate.net

The good agreement between experimental and calculated values for similar systems suggests that computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide reliable predictions of the conformational parameters for 2,2,5-trimethyl-5-phenyl-1,3-dioxane. Such calculations could offer detailed insights into the preferred chair conformation, the rotational barrier of the phenyl group, and the subtle stereoelectronic interactions that govern the molecule's structure and dynamics.

Reactivity and Transformation Pathways of 1,3 Dioxane, 2,2,5 Trimethyl 5 Phenyl

Ring-Opening Reactions and Mechanistic Investigations

The 1,3-dioxane (B1201747) ring is the most reactive site of the molecule, particularly susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis and Alcoholysis Pathways of 1,3-Dioxanes

1,3-Dioxanes are generally stable in neutral or basic media but are readily cleaved by acid-catalyzed hydrolysis. thieme-connect.de This lability is a hallmark of acetal (B89532) chemistry. The accepted mechanism for the acid-catalyzed hydrolysis of acetals, including 1,3-dioxanes, involves a series of reversible steps. thieme-connect.de

The process is initiated by the protonation of one of the oxygen atoms within the dioxane ring by a hydronium ion (H₃O⁺). This protonation event transforms the oxygen into a good leaving group. Subsequently, the C2-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate and the release of a diol. In the final step, the oxocarbenium ion is attacked by a water molecule, and after deprotonation, the corresponding carbonyl compound and the 1,3-diol are formed.

In the case of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-, the hydrolysis would yield acetone (B3395972) (from the 2,2-dimethyl substitution) and 2-methyl-2-phenyl-1,3-propanediol. The rate of this hydrolysis is influenced by the substitution pattern on the dioxane ring. Kinetic studies on cyclic ketone acetals have shown that substitution at the 5-position can significantly deactivate the acetal towards hydrolysis. thieme-connect.de Therefore, the presence of both a methyl and a phenyl group at the 5-position of the target molecule would be expected to influence the rate of the ring-opening reaction.

Alcoholysis follows a similar mechanistic pathway to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This results in the formation of a different acetal or ketal and the corresponding diol.

Nucleophilic and Electrophilic Ring Cleavage Studies

While acid-catalyzed hydrolysis is the most common ring-opening reaction for 1,3-dioxanes, other nucleophilic and electrophilic cleavage methods have been explored for this class of compounds. Nucleophilic attack on the 1,3-dioxane ring typically requires activation of the ring. For instance, reactions of 1,3-dioxanes with organometallic reagents can lead to ring cleavage, although this is less common than acid-catalyzed methods.

Electrophilic cleavage, other than protonation, can also occur. For example, the reaction of 1,3-dioxanes with electrophiles can lead to ring-opened products. The regioselectivity of such reactions is often dependent on the specific electrophile and the substitution pattern of the dioxane. researchgate.net

Functional Group Interconversions on the Phenyl and Methyl Moieties of the Dioxane

The phenyl and methyl groups attached to the 1,3-dioxane ring offer sites for further chemical modification, provided the reaction conditions are compatible with the stability of the dioxane ring itself.

Oxidation and Reduction Strategies Applied to Dioxane Derivatives

Oxidation: The benzylic methyl group on the dioxane ring, being adjacent to the phenyl group, is a potential site for oxidation. Benzylic C-H bonds can be oxidized to carbonyl groups under various conditions, often employing transition metal catalysts or other oxidizing agents. researchgate.netbeilstein-journals.orgrsc.orgmdpi.com For 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-, selective oxidation of the benzylic methyl group could potentially yield the corresponding carboxylic acid or ketone, although this would require careful selection of reagents to avoid cleavage of the acid-sensitive dioxane ring. The dioxane ring itself is generally stable to many oxidizing agents. organic-chemistry.org

Reduction: The phenyl group of the molecule can undergo catalytic hydrogenation to a cyclohexyl group. researchgate.net This transformation typically requires a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen. rsc.orgnih.govrsc.org The conditions for catalytic hydrogenation are often mild enough to be compatible with the 1,3-dioxane functionality.

Derivatization Reactions at Accessible Positions of the Phenyl and Methyl Groups

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. However, the acidic conditions often employed for these reactions can lead to the cleavage of the 1,3-dioxane ring. Therefore, milder conditions or alternative synthetic strategies would be necessary to achieve selective derivatization of the phenyl group while preserving the dioxane structure.

The methyl groups on the dioxane ring are generally unreactive towards many common derivatization reactions. However, under radical conditions, halogenation of the methyl groups could be possible.

Theoretical and Computational Investigations of 1,3 Dioxane, 2,2,5 Trimethyl 5 Phenyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the electronic distribution and energy of a molecule. unipd.it These methods solve approximations of the Schrödinger equation to provide detailed information about molecular properties. fiveable.me

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. nih.gov

For derivatives of 1,3-dioxane (B1201747), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine the most stable three-dimensional structure. researchgate.netresearchgate.net Such calculations consistently show that the 1,3-dioxane ring adopts a stable chair conformation, with bulky substituents preferentially occupying equatorial positions to minimize steric hindrance. nih.govnih.govresearchgate.net In the case of 2,2,5-trimethyl-5-phenyl-1,3-dioxane, the phenyl group at the C5 position would be expected to reside in an equatorial orientation. DFT is also used to calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to validate the computed structure. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations This table illustrates typical parameters that would be calculated for 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- using DFT. The values are hypothetical and serve as an example of computational output.

ParameterBond/AngleCalculated Value
Bond LengthC2-O11.42 Å
C5-C(phenyl)1.51 Å
O1-C61.43 Å
Bond AngleO1-C2-O3111.5°
C4-C5-C6109.8°
Dihedral AngleC6-O1-C2-O3-55.2°

Ab Initio Methods for High-Accuracy Energy and Structure Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), particularly CCSD(T), are considered the "gold standard" for high-accuracy energy and structure predictions. nih.gov

While computationally more demanding than DFT, these methods are invaluable for benchmarking and obtaining highly reliable energetic data, such as reaction enthalpies and barrier heights. nih.gov For a molecule like 2,2,5-trimethyl-5-phenyl-1,3-dioxane, ab initio calculations could provide precise predictions of its conformational energies and the energy barriers associated with ring inversion (the transition from one chair form to another). researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

While quantum methods are highly accurate, they are often too computationally intensive for exploring the vast number of possible conformations of a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this by using classical physics principles. unipd.itspringernature.com

MM uses force fields—a set of parameters that define the energy of a molecule as a function of its bond lengths, angles, and torsions—to rapidly calculate the energy of different conformations. This allows for an efficient search of the potential energy surface to identify stable low-energy conformers. researchgate.net MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's behavior and its exploration of different conformations in solution or other environments. springernature.com For 1,3-dioxane systems, these simulations are critical for studying the equilibrium between different chair and twist-boat conformations. researchgate.net

Prediction and Validation of Spectroscopic Data through Computational Methods (e.g., NMR Chemical Shifts)

Computational methods are instrumental in predicting and interpreting spectroscopic data. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus and, therefore, to the molecule's three-dimensional structure. nih.gov

Quantum chemical calculations, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.govgithub.io The standard approach involves optimizing the molecular geometry and then using a method like Gauge-Including Atomic Orbitals (GIAO) to compute the magnetic shielding tensors for each atom. researchgate.net These theoretical values are then scaled and compared to experimental spectra to confirm the molecular structure and assign specific resonances. researchgate.net For complex molecules with multiple possible isomers or conformers, comparing computed NMR data with experimental results is a powerful tool for structural elucidation. nih.gov

Table 2: Example Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table is a hypothetical illustration of how computational data would be used to validate the structure of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C298.598.20.3
C4/C670.169.80.3
C540.240.5-0.3
C(phenyl, ipso)145.3145.10.2
C(methyl, C2)25.425.00.4
C(methyl, C5)22.823.1-0.3

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out entire reaction pathways. scispace.com By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed potential energy surface for a reaction can be constructed. nih.gov

For a substituted 1,3-dioxane, theoretical studies could investigate reactions such as hydrolysis, oxidation, or thermal decomposition. scispace.com DFT and high-accuracy ab initio methods are used to locate the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. nih.govscispace.com This information provides fundamental insights into reaction rates and mechanisms that are often difficult to obtain experimentally. For instance, studies on similar 5-nitro-1,3-dioxane (B6597036) compounds have computationally modeled their thermal decomposition pathways, identifying multi-centered cyclic transition states. scispace.com

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

To understand a molecule's reactivity, it is crucial to analyze its electronic properties, such as charge distribution and orbital energies. researchgate.netbhu.ac.in

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It reveals the charge distribution within a molecule, highlighting electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.netbhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netresearchgate.net

Table 3: Representative Frontier Molecular Orbital Energies Data based on calculations for the structurally similar 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid, illustrating typical values. researchgate.net

ParameterEnergy (eV)
HOMO Energy-7.52
LUMO Energy-1.28
HOMO-LUMO Gap (ΔE)6.24

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

A comprehensive search of available scientific literature and chemical databases did not yield specific studies on the Hirshfeld surface analysis of 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl-. While theoretical and computational investigations, including intermolecular interaction studies, are crucial for understanding the supramolecular chemistry of a compound, it appears that this particular molecule has not yet been the subject of such published research.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis typically involves generating d_norm surfaces, which highlight regions of significant intermolecular interactions, and 2D fingerprint plots, which provide a quantitative summary of the types and relative contributions of these interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

Although no direct data exists for 2,2,5-trimethyl-5-phenyl-1,3-dioxane, studies on structurally related 1,3-dioxane derivatives have utilized Hirshfeld surface analysis to elucidate their crystal packing and dominant intermolecular forces. For instance, investigations on other functionalized 1,3-dioxane compounds have revealed the significant roles of various types of hydrogen bonds and other weak interactions in stabilizing their solid-state structures.

Future computational studies on 1,3-Dioxane, 2,2,5-trimethyl-5-phenyl- would be invaluable. Such research could provide detailed insights into its solid-state behavior, polymorphism, and material properties. A typical Hirshfeld surface analysis would involve the following steps:

Single Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is the prerequisite for any meaningful Hirshfeld surface analysis.

Hirshfeld Surface Generation: Using the crystallographic information file (CIF), software packages like CrystalExplorer would be used to calculate and visualize the Hirshfeld surface.

Analysis of d_norm surfaces and Fingerprint Plots: The generated surfaces and plots would be analyzed to identify and quantify the different types of intermolecular contacts. This would likely involve examining H···H, C···H/H···C, O···H/H···O, and potential C···C (π-π) interactions given the presence of a phenyl group.

The expected findings from such an analysis on 2,2,5-trimethyl-5-phenyl-1,3-dioxane would contribute significantly to the broader understanding of the structural chemistry of 1,3-dioxane systems.

Applications of 1,3 Dioxane, 2,2,5 Trimethyl 5 Phenyl in Advanced Organic Synthesis and Materials Science

Utilization as a Protecting Group Strategy in Complex Molecule Synthesis

The 1,3-dioxane (B1201747) moiety is a well-established protecting group for 1,3-diols and carbonyl compounds in multistep organic synthesis. thieme-connect.de These cyclic acetals offer robust stability across a wide range of reaction conditions, including those that are basic, oxidative, or reductive. thieme-connect.de Their utility lies in their ability to mask reactive functional groups, allowing for chemical transformations to be carried out selectively on other parts of a complex molecule.

The formation of a 1,3-dioxane, such as 2,2,5-trimethyl-5-phenyl-1,3-dioxane, typically involves the acid-catalyzed reaction of a 1,3-diol with a ketone or an aldehyde. researchgate.net In the case of the title compound, this would be the reaction of 2-methyl-2-phenyl-1,3-propanediol with acetone (B3395972). The stability of the resulting dioxane ring is influenced by its conformation, with the chair-like conformation being the most stable. thieme-connect.de Substituents on the ring generally favor equatorial positions to minimize steric hindrance. thieme-connect.de

Deprotection, or the removal of the 1,3-dioxane group to regenerate the original diol and carbonyl functionalities, is typically achieved under acidic conditions. organic-chemistry.org A variety of reagents and conditions can be employed for this purpose, offering flexibility in complex synthetic routes where the preservation of other acid-sensitive groups is crucial. organic-chemistry.org

Table 1: Selected Reagents for the Deprotection of 1,3-Dioxanes

Reagent/Condition Description
Aqueous Acid (e.g., HCl, H₂SO₄) Standard method for acetal (B89532) hydrolysis.
Lewis Acids (e.g., AlCl₃, TiCl₄) Can offer milder conditions and different selectivity. thieme-connect.de
Iodine in Methanol A mild method for the cleavage of acetals.

While specific studies detailing the use of 2,2,5-trimethyl-5-phenyl-1,3-dioxane as a protecting group are not prevalent in the literature, its structural features suggest it could serve as a specialized protecting group. The presence of the bulky phenyl and trimethyl-substituted carbon atom would likely enhance its stability and influence the stereochemical outcome of reactions at adjacent centers.

Role as a Building Block for Diversely Substituted Organic Scaffolds

Beyond its role as a protecting group, the 1,3-dioxane ring can serve as a rigid scaffold from which to build more complex and diversely substituted organic molecules. The defined stereochemistry of the dioxane ring can be used to direct the stereoselective introduction of new functional groups.

Acid-catalyzed ring-opening or cleavage of the 1,3-dioxane can lead to the formation of functionalized diols or other intermediates. researchgate.net The specific outcome of such reactions would be dictated by the reaction conditions and the substitution pattern of the dioxane. For 2,2,5-trimethyl-5-phenyl-1,3-dioxane, selective cleavage could potentially yield mono-protected diol derivatives, which are valuable intermediates in the synthesis of natural products and other complex targets.

Furthermore, the phenyl group on the 2,2,5-trimethyl-5-phenyl-1,3-dioxane scaffold can be subjected to various aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This would generate a library of diversely functionalized 1,3-dioxanes, which could then be used as building blocks in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Exploration as a Monomer or Modifier in Polymer Chemistry

While direct polymerization of 2,2,5-trimethyl-5-phenyl-1,3-dioxane is not documented, structurally related compounds have found applications in polymer chemistry. For instance, derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have been utilized in the synthesis of functional polymers.

A notable example is the synthesis of 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione, which can be copolymerized with monomers like styrene (B11656) and methyl methacrylate. These copolymers can then be used as chain extenders for polymers such as poly(lactic acid) (PLA), enhancing their molecular weight and melt viscosity.

The potential for 2,2,5-trimethyl-5-phenyl-1,3-dioxane to be used in polymer chemistry would likely rely on its functionalization to introduce a polymerizable group, such as a vinyl group on the phenyl ring. The resulting monomer could then be incorporated into various polymer backbones, potentially imparting properties such as increased thermal stability or altered refractive index due to the presence of the bulky, aromatic dioxane moiety.

Precursor for Non-Biological Specialty Chemicals and Materials

The structural core of 2,2,5-trimethyl-5-phenyl-1,3-dioxane can be considered a precursor to various specialty chemicals. For example, derivatives of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have been investigated as building blocks for the synthesis of dendrimers. These highly branched, monodisperse polymers have applications in drug delivery, catalysis, and materials science.

The synthesis of these dendritic structures often relies on the iterative reaction of a core molecule with branching units. The 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, with its protected diol functionality and a reactive carboxylic acid group, is an ideal candidate for such synthetic strategies.

While there is no direct evidence of 2,2,5-trimethyl-5-phenyl-1,3-dioxane being used as a precursor for fragrances, other substituted 1,3-dioxanes are known for their olfactory properties. For example, 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394) is noted for its strong, fresh, and green aroma, reminiscent of grapefruit. This suggests that with appropriate structural modifications, derivatives of 2,2,5-trimethyl-5-phenyl-1,3-dioxane could potentially be explored for applications in the fragrance industry.

Future Perspectives and Emerging Research Avenues for 1,3 Dioxane, 2,2,5 Trimethyl 5 Phenyl

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. wikipedia.org For 1,3-Dioxane (B1201747), 2,2,5-trimethyl-5-phenyl-, this would traditionally involve the reaction of 2-methyl-2-phenyl-1,3-propanediol with acetone (B3395972) using a Brønsted or Lewis acid catalyst. organic-chemistry.orgthieme-connect.de Future research is geared towards making this process more sustainable and efficient.

Key areas for development include:

Green Catalysis: Replacing homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid with reusable solid acid catalysts such as zeolites, ion-exchange resins, or functionalized silica (B1680970) nanoparticles. acs.org This simplifies product purification, minimizes corrosive waste, and allows for continuous flow processes.

Bio-based Feedstocks: Exploring the synthesis from renewable resources. For instance, bio-derived acetone and potentially developing pathways to synthesize the 2-methyl-2-phenyl-1,3-propanediol precursor from bio-based aromatic compounds could significantly improve the environmental footprint. rsc.org

Alternative Reaction Media: Shifting away from conventional organic solvents like toluene (B28343), which require energy-intensive processes for water removal (e.g., Dean-Stark apparatus). organic-chemistry.org Research into performing acetalization in greener solvents, or even in water, is a promising avenue. clockss.orgchemistry-online.com For some acetal (B89532) formations, the insolubility of the product in an aqueous medium can drive the reaction to completion, offering a highly sustainable synthetic route. chemistry-online.com

Solvent-Free Conditions: The development of solvent-free reaction methodologies, potentially using very low catalyst loadings, represents a highly efficient and environmentally benign approach to synthesizing 1,3-dioxane structures. researchgate.net

Exploration of Underutilized Reactivity Modes for Dioxane Derivatives

The 1,3-dioxane ring is typically viewed as a stable protecting group, labile only under acidic conditions. thieme-connect.de However, its structure offers several opportunities for novel chemical transformations that remain largely unexplored for derivatives like 2,2,5-trimethyl-5-phenyl-1,3-dioxane.

Future research could focus on:

Regioselective Ring-Opening: Beyond simple hydrolysis, the selective cleavage of one C-O bond to yield functionalized mono-ethers is a powerful synthetic tool. researchgate.net The substitution pattern on the dioxane ring influences the outcome of such reactions. For the target compound, exploring reductive ring-opening using various hydride reagents could lead to specific 3-hydroxy-2-methyl-2-phenylpropyl ether derivatives, which are valuable synthetic intermediates.

Oxidative Cleavage: The acetal functionality can be oxidized to form esters. organic-chemistry.org Investigating the oxidation of 2,2,5-trimethyl-5-phenyl-1,3-dioxane could provide a pathway to novel ester compounds, where the reaction conditions could be tuned to control the reaction outcome.

Reactivity of the Phenyl Group: The phenyl substituent can undergo electrophilic aromatic substitution. Exploring reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring, while keeping the dioxane moiety intact, could generate a library of new functionalized molecules with potentially interesting properties. The stability of the dioxane ring under many of these reaction conditions makes it an ideal scaffold.

Radical Reactions: The methyl groups on the dioxane ring could be sites for radical-initiated reactions, such as halogenation, providing a handle for further functionalization of the heterocyclic core.

Advanced In situ Spectroscopic Monitoring of Reaction Pathways

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Advanced in situ spectroscopic techniques allow for real-time monitoring of reacting systems without the need for sampling, providing a detailed picture of species concentration over time.

Emerging applications in the context of 1,3-dioxane synthesis and reactivity include:

In situ Nuclear Magnetic Resonance (NMR): This is a powerful tool for tracking the formation of both products and intermediates in real-time. mdpi.com Applying in situ NMR to the acetalization reaction that forms 2,2,5-trimethyl-5-phenyl-1,3-dioxane would allow for precise determination of reaction rates, catalyst efficiency, and the equilibrium position under various conditions. asahilab.co.jp It can also be used to study the kinetics of ring-opening or other subsequent reactions. researchgate.net

In situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants (e.g., the C=O stretch of the ketone) and the appearance of the product (e.g., the C-O-C stretches of the dioxane ring). acs.org They are particularly well-suited for reactions in flow chemistry setups and can provide complementary data to NMR.

These advanced monitoring techniques provide high-quality data that is essential not only for process optimization but also as training data for the machine learning models discussed in the next section.

Machine Learning and AI-Driven Discovery of New Dioxane Reactivity

The convergence of high-throughput experimentation, detailed in situ monitoring, and computational power has enabled the use of machine learning (ML) and artificial intelligence (AI) in chemical discovery.

For dioxane derivatives, future research will likely involve:

Reaction Outcome Prediction: ML models can be trained on existing reaction data to predict the products of a reaction given a set of reactants and conditions. nih.gov For a molecule like 2,2,5-trimethyl-5-phenyl-1,3-dioxane, an AI tool could predict the most likely outcome of a reaction with a novel reagent or catalyst, accelerating the discovery of new transformations. acs.org

Pathway Prediction and Mechanism Elucidation: More advanced models are being developed that can predict not just the final product but the entire reaction pathway, including intermediates and transition states. rsc.orgrsc.org This could be used to understand complex reaction networks, such as the competing pathways in regioselective ring-opening reactions or the degradation of the dioxane ring under specific conditions.

De Novo Design and Optimization: AI algorithms can be used to propose novel synthetic routes for a target molecule or to optimize existing ones by exploring a vast chemical space of catalysts, solvents, and reaction conditions. This approach could identify more sustainable and efficient methods for synthesizing and functionalizing 2,2,5-trimethyl-5-phenyl-1,3-dioxane. nih.gov

Integration into Supramolecular Chemistry and Nanostructure Formation Involving Dioxane Units

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Crystal engineering, a subfield, aims to design solid-state structures with desired properties. nih.gov The rigid, chair-like conformation of the 1,3-dioxane ring makes it an excellent candidate for use as a structural building block, or supramolecular synthon. thieme-connect.deacs.org

Future research directions include:

Q & A

Q. What synthetic methodologies are optimal for preparing 1,3-dioxane derivatives with sterically hindered substituents, such as 2,2,5-trimethyl-5-phenyl-1,3-dioxane?

  • Methodological Answer : The synthesis of sterically crowded 1,3-dioxane derivatives requires careful control of reaction conditions to avoid side reactions. A two-step approach is recommended:

Cyclocondensation : React a substituted diol (e.g., 2-phenylpropane-1,3-diol) with ketones or aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous toluene.

Purification : Use fractional distillation or column chromatography to isolate the product.
Structural confirmation via 1^1H/1313C NMR and X-ray crystallography (for solid derivatives) is critical to verify regioselectivity and stereochemistry .

Q. How can the molecular conformation and crystal packing of 2,2,5-trimethyl-5-phenyl-1,3-dioxane be experimentally determined?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving chair/boat conformations and substituent orientations. Key parameters include:
  • Puckering analysis (Q, θ, ψ angles) to quantify ring distortion.
  • Torsion angles (e.g., O–C–C–O) to assess substituent alignment.
    For example, in related 1,3-dioxane derivatives, equatorial positioning of bulky groups (e.g., carboxyl or methyl) minimizes steric strain, while axial substituents induce ring puckering .

Advanced Research Questions

Q. What computational approaches resolve contradictions in proposed thermal decomposition mechanisms of 1,3-dioxane derivatives?

  • Methodological Answer : Discrepancies between experimental and theoretical decomposition pathways (e.g., nitrous acid vs. NOx_x release) can be addressed via:
  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., homolytic C–O cleavage vs. retro-Diels-Alder reactions).

  • Kinetic Monte Carlo (KMC) simulations : Model reaction networks under varying temperatures (200–400°C).
    Compare results with thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) data to validate dominant pathways .

    • Supporting Data Table :
PathwayActivation Energy (kJ/mol)Dominant Product
Homolytic C–O cleavage180 ± 15Alkyl radicals
Retro-Diels-Alder210 ± 20Cyclic ethers

Q. How do substituents on the 1,3-dioxane ring influence molecular interactions in supramolecular assemblies or enzyme binding?

  • Methodological Answer : Substituent effects can be systematically studied via:
  • Molecular Dynamics (MD) : Simulate interactions between 2,2,5-trimethyl-5-phenyl-1,3-dioxane and hydrophobic pockets (e.g., cytochrome P450 enzymes).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with model receptors (e.g., cyclodextrins).
    Bulky groups like phenyl enhance π-π stacking, while methyl groups improve van der Waals contacts. Geminal dimethyl substituents rigidify the ring, affecting conformational adaptability .

Data Contradictions and Resolution

Q. How can conflicting reports on the stability of 1,3-dioxane derivatives under oxidative conditions be reconciled?

  • Methodological Answer : Stability discrepancies often arise from solvent polarity or trace metal impurities. To resolve:

Controlled Oxidation Studies : Use H2O2H_2O_2/UV or Fenton’s reagent in acetonitrile vs. water.

Electron Paramagnetic Resonance (EPR) : Detect radical intermediates (e.g., hydroxyl radicals).
Polar solvents stabilize carbocation intermediates, accelerating decomposition, while nonpolar solvents favor ring preservation .

Structural and Thermodynamic Data

Q. What thermodynamic parameters are critical for modeling 2,2,5-trimethyl-5-phenyl-1,3-dioxane in combustion or solvent applications?

  • Methodological Answer : Key parameters include:
  • Heat of Formation (Δf_fH°) : Determined via bomb calorimetry or DFT (e.g., M06-2X/cc-pVTZ).
  • Vapor Pressure : Measured using static or dynamic gas saturation methods.
  • Heat Capacity (CpC_p) : Calculated via statistical thermodynamics (e.g., vibrational frequencies from IR/Raman).
    Data for analogous compounds (e.g., 1,3-dioxane: Δf_fH° = -315 kJ/mol, TboilT_{\text{boil}} = 105°C) provide benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.